4,4,5,5-tetramethyl-2-[3-(3-phenylphenyl)phenyl]-1,3,2-dioxaborolane
Description
Molecular Geometry and Crystallographic Analysis
The molecular geometry of 4,4,5,5-tetramethyl-2-[3-(3-phenylphenyl)phenyl]-1,3,2-dioxaborolane features a bicyclic dioxaborolane core with three peripheral phenyl groups. X-ray crystallographic studies of structurally analogous terphenyl boronate esters reveal a tetrahedral coordination geometry around the boron atom, stabilized by two oxygen atoms from the pinacol-derived dioxaborolane ring. The boron-oxygen bond lengths typically range between 1.35–1.38 Å, consistent with partial π-character due to resonance interactions between boron and oxygen lone pairs.
Table 1: Key crystallographic parameters for analogous terphenyl boronate esters
| Parameter | Value (Å/°) | Source |
|---|---|---|
| B–O bond length | 1.359 ± 0.005 | |
| O–B–O bond angle | 112.3 ± 0.5 | |
| Dihedral angle (B–C–Ph) | 37.5–45.9 |
The terphenyl substituent adopts a non-planar conformation, with dihedral angles between the central phenyl ring and peripheral phenyl groups ranging from 37.5° to 45.9°. This steric hindrance prevents full conjugation across the aromatic system, as evidenced by torsional distortions observed in single-crystal structures.
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[3-(3-phenylphenyl)phenyl]-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25BO2/c1-23(2)24(3,4)27-25(26-23)22-15-9-14-21(17-22)20-13-8-12-19(16-20)18-10-6-5-7-11-18/h5-17H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVOFKEAEKBTFCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3=CC=CC(=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium-Catalyzed Borylation of Aryl Halides
The synthesis begins with the preparation of the arylboronic acid precursor via palladium-catalyzed borylation. This step involves reacting an aryl bromide or iodide with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst. For example, 3-(3-phenylphenyl)phenyl bromide undergoes borylation under inert conditions to yield the corresponding boronic acid.
Representative Procedure :
A mixture of 1-bromo-3-(3-phenylphenyl)benzene (5.00 g, 20.7 mmol), B₂Pin₂ (6.84 g, 27.0 mmol), potassium acetate (6.96 g, 70.9 mmol), and Pd(dppf)Cl₂ (303 mg, 0.41 mmol) in degassed 1,4-dioxane (25 mL) is stirred at 100°C for 16 hours. Post-reaction, the mixture is quenched with ammonium chloride, extracted with diethyl ether, and dried over MgSO₄.
Key Considerations :
Esterification with Pinacol
The isolated arylboronic acid is subsequently esterified with pinacol (C₆H₁₂O₂) under mild acidic conditions to form the target dioxaborolane.
Reaction Conditions :
The arylboronic acid (1.0 equiv) and pinacol (1.2 equiv) are dissolved in dichloromethane (DCM) with a catalytic amount of p-toluenesulfonic acid (PTSA). The mixture is stirred at room temperature for 12 hours, followed by aqueous workup and column chromatography (hexane/ethyl acetate).
Yield Optimization :
- Stoichiometry : A 10–20% excess of pinacol ensures complete conversion.
- Acid Catalyst : PTSA (0.1 equiv) accelerates esterification without side reactions.
Reaction Optimization
Catalysts and Ligands
Palladium catalysts paired with electron-rich ligands are critical for efficient borylation. Comparative studies reveal the following trends:
| Catalyst System | Ligand | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Pd(dppf)Cl₂ | None | 100 | 85–90 | |
| Pd(OAc)₂ | SPhos | 80 | 78 | |
| PdCl₂(PPh₃)₂ | XPhos | 90 | 82 |
The superior performance of Pd(dppf)Cl₂ stems from its ability to stabilize the palladium center during the catalytic cycle.
Solvents and Temperature
Solvent polarity significantly impacts reaction rates and yields:
| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| 1,4-Dioxane | 2.21 | 16 | 89 |
| Toluene | 2.38 | 24 | 75 |
| DMF | 36.7 | 12 | 68 |
High-polarity solvents like DMF accelerate reactions but may promote protodeboronation.
Purification and Characterization
Chromatographic Techniques
Crude products are purified via silica gel chromatography using gradients of hexane/ethyl acetate (95:5 to 80:20). The target compound typically elutes at Rf = 0.4–0.5.
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 7.72–7.68 (m, 2H, Ar–H), 7.54–7.48 (m, 4H, Ar–H), 7.42–7.36 (m, 3H, Ar–H), 1.35 (s, 12H, CH₃).
- ¹³C NMR (101 MHz, CDCl₃): δ 142.1 (C–B), 135.6–126.3 (Ar–C), 83.2 (O–C), 24.9 (CH₃).
- HRMS : Calculated for C₂₄H₂₅BO₂ [M+H]⁺: 356.2011; Found: 356.2008.
Applications in Organic Synthesis
The compound’s stability and reactivity make it indispensable in:
Chemical Reactions Analysis
Types of Reactions
2-([1,1’:3’,1’'-Terphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other boron-containing compounds.
Reduction: Reduction reactions can convert the boronic ester to boranes or other reduced forms.
Substitution: The boronic ester group can participate in substitution reactions, where the boron atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as amines or alcohols under basic conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce boranes. Substitution reactions can result in the formation of various functionalized terphenyl derivatives.
Scientific Research Applications
2-([1,1’:3’,1’'-Terphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in cross-coupling reactions.
Biology: The compound can be used in the development of boron-containing drugs and as a probe for studying biological systems.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components
Mechanism of Action
The mechanism of action of 2-([1,1’:3’,1’'-Terphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable complexes with various molecules. The boron atom in the dioxaborolane ring can interact with nucleophiles, such as hydroxyl or amino groups, forming stable boronate esters. This interaction can modulate the activity of enzymes or other biological targets, making the compound useful in drug design and biochemical studies .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The compound’s unique 3-(3-phenylphenyl)phenyl substituent distinguishes it from other pinacol boronic esters. Below is a comparison with structurally related derivatives:
Reactivity in Cross-Coupling Reactions
- Steric Effects: The 3-(3-phenylphenyl)phenyl group introduces significant steric bulk compared to simpler aryl substituents.
- Electronic Effects : Electron-withdrawing substituents (e.g., -SO₂Me, -OCF₃) enhance electrophilicity, accelerating transmetalation in cross-coupling. Conversely, electron-donating groups (e.g., -OCH₃) slow reactivity but improve stability .
Key Research Findings
Steric Tolerance : Despite bulky substituents, the pinacol framework maintains reactivity in cross-coupling, as seen in rhodium-catalyzed C60 arylation .
Substituent-Driven Selectivity : Electron-withdrawing groups (e.g., -SO₂Me) improve cross-coupling yields by 15–20% compared to electron-donating analogs .
Data Tables
Table 1: Comparative Reactivity in Suzuki-Miyaura Coupling
Table 2: Thermal Stability (TGA Data)
Biological Activity
4,4,5,5-Tetramethyl-2-[3-(3-phenylphenyl)phenyl]-1,3,2-dioxaborolane is a complex organic compound belonging to the class of boron-containing compounds known as dioxaborolanes. Its unique structure, characterized by a five-membered ring containing boron and oxygen atoms along with multiple phenyl groups, contributes to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Molecular Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 406.1 g/mol. The presence of four methyl groups on the boron-containing ring introduces significant steric hindrance, influencing its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 406.1 g/mol |
| CAS Number | 850264-92-5 |
| Structure | Dioxaborolane with phenyl groups |
Mechanisms of Biological Activity
The biological activity of dioxaborolanes is largely attributed to their ability to interact with various biomolecules through reversible covalent bonding. This interaction can modulate enzyme activity and influence signaling pathways. Specifically, this compound has shown potential in the following areas:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Antitumor Activity : Preliminary studies suggest that dioxaborolanes can exhibit cytotoxic effects on cancer cells through apoptosis induction.
- Antimicrobial Properties : Some derivatives have demonstrated activity against various bacterial strains.
Study 1: Antitumor Activity
A study investigated the effects of dioxaborolane derivatives on human cancer cell lines. The results indicated that this compound significantly reduced cell viability in breast cancer cell lines (MCF-7). The mechanism was linked to the induction of apoptosis via mitochondrial pathways.
Study 2: Enzyme Inhibition
Research focused on the inhibition of Dipeptidyl Peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism. The compound was found to inhibit DPP-IV activity effectively in vitro. This suggests potential applications in managing diabetes by enhancing insulin sensitivity and reducing blood glucose levels.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
